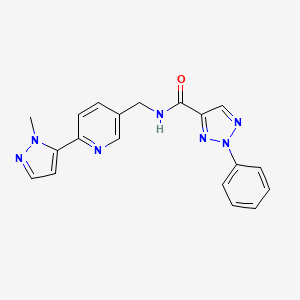

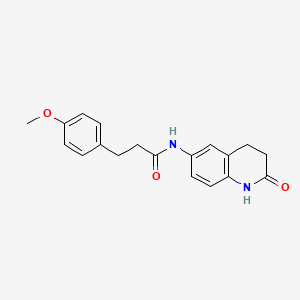

2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methoxybenzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity . The molecule also contains a dimethylamino group, which can potentially participate in hydrogen bonding and can influence the molecule’s solubility and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, and various substituents including a bromine atom, a methoxy group, and a dimethylamino group . These groups would all contribute to the overall shape, polarity, and reactivity of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom could potentially be displaced in a nucleophilic substitution reaction . The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and the dimethylamino group would likely make the compound soluble in polar solvents .Applications De Recherche Scientifique

Metabolism Studies

- In Vivo Metabolism : The metabolism of related compounds has been studied in vivo. For instance, Kanamori et al. (2002) investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, revealing multiple metabolic pathways including deamination and reduction processes (Kanamori et al., 2002).

Photodynamic Therapy

- Photodynamic Therapy : A study by Pişkin et al. (2020) on zinc phthalocyanine derivatives, including similar compounds, highlighted their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and photodegradation properties (Pişkin et al., 2020).

Photochemistry

- Photochemical Reactions : Research on bromopyrimidines, similar in structure, by Nasielski et al. (1972) has shown the influence of amines on their photochemistry, contributing to our understanding of photochemical reactions in organic compounds (Nasielski et al., 1972).

Antidiabetic Potential

- Antidiabetic Effects : Jung et al. (2017) investigated a compound structurally related to the target molecule, demonstrating its potential in treating type 2 diabetes through PPARα/γ dual activation (Jung et al., 2017).

Liquid Crystal Synthesis

- Liquid Crystal Synthesis : Bertini et al. (2003) researched on trioxadecalin derived liquid crystals, indicating the influence of phenyl substituents on mesogenic properties, which is relevant to materials science (Bertini et al., 2003).

Antioxidant Properties

- Natural Antioxidants : A study by Li et al. (2012) on nitrogen-containing bromophenols from marine algae indicated potent radical scavenging activity, suggesting applications as natural antioxidants (Li et al., 2012).

Medical Imaging

- Medical Imaging Applications : Eisenhut et al. (2000) conducted studies on N-(dialkylaminoalkyl)benzamides for melanoma imaging, demonstrating the importance of structure-affinity relationships and metabolic fate in developing effective imaging agents (Eisenhut et al., 2000).

Propriétés

IUPAC Name |

2-bromo-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O3/c1-21(2)13-6-4-12(5-7-13)17(22)11-20-18(23)15-10-14(24-3)8-9-16(15)19/h4-10,17,22H,11H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBGWXXEKRMQCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)OC)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-1,3-benzodioxol-5-yl)-1-ethanone](/img/structure/B2636385.png)

![1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2636386.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2636390.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2636393.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-chlorobenzoate](/img/structure/B2636397.png)

![N-Benzyl-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2636398.png)